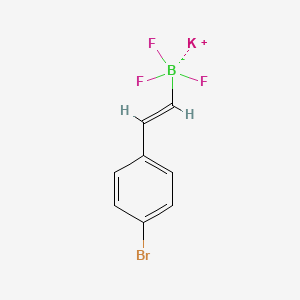

Potassium 2-(4-bromophenyl)vinyltrifluoroborate

Übersicht

Beschreibung

Potassium 2-(4-bromophenyl)vinyltrifluoroborate, also known as Potassium [(E)-2-(4-bromophenyl)ethenyl]trifluoroborate, is a chemical compound with the empirical formula C8H6BBrF3K . It has a molecular weight of 288.94 .

Synthesis Analysis

While specific synthesis methods for Potassium 2-(4-bromophenyl)vinyltrifluoroborate were not found in the search results, potassium organotrifluoroborates, in general, are known to be used as vinylating agents in the presence of palladium catalysts . They are air- and water-stable and can be utilized in coupling reactions under relatively mild conditions .Chemical Reactions Analysis

Potassium organotrifluoroborates, including Potassium 2-(4-bromophenyl)vinyltrifluoroborate, are used in Suzuki-Miyaura cross-coupling reactions . They are versatile organometallic reagents that can be used as vinylating agents .Physical And Chemical Properties Analysis

Potassium 2-(4-bromophenyl)vinyltrifluoroborate has a molecular weight of 288.94 . It has an assay of 97% and a melting point of over 300°C .Wissenschaftliche Forschungsanwendungen

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful method for synthesizing carbon-carbon bonds. Potassium vinyltrifluoroborate serves as an excellent boron source in this reaction, allowing the coupling of aryl or vinyl halides with aryl or vinyl boronic acids. Researchers use this reaction to create complex organic molecules, such as pharmaceutical intermediates and functional materials .

Polymerization Reactions

Potassium vinyltrifluoroborate finds utility in polymer chemistry. It can participate in polymerization reactions, leading to the formation of novel polymers with unique properties. Researchers explore its use in designing functional materials, including conductive polymers, optical materials, and coatings .

Synthesis of Photonic Crystals

Photonic crystals are periodic structures that manipulate light propagation. Potassium vinyltrifluoroborate contributes to the synthesis of photonic crystal materials. By incorporating it into the crystal lattice, researchers can tailor the bandgap properties and control light emission, absorption, and transmission .

Dye-Sensitized Solar Cells (DSSCs)

DSSCs are promising alternatives to traditional silicon-based solar cells. Potassium vinyltrifluoroborate derivatives serve as sensitizers in DSSCs. These compounds absorb sunlight and transfer electrons to the semiconductor layer, enhancing energy conversion efficiency .

Mannich/Diastereoselective Hydroamination Reaction Sequence

Hydroamination reactions allow the direct formation of carbon-nitrogen bonds. Potassium vinyltrifluoroborate participates in Mannich reactions and diastereoselective hydroamination sequences. These processes enable the construction of complex nitrogen-containing molecules, such as pharmaceuticals and agrochemicals .

Organotrifluoroborates as Boronic Acid Surrogates

Organotrifluoroborates, including potassium vinyltrifluoroborate, serve as stable and versatile boronic acid surrogates. Researchers use them in various synthetic transformations, such as Suzuki-Miyaura couplings, C-H functionalizations, and Buchwald-Hartwig reactions. These reactions allow the introduction of aryl or vinyl groups into organic molecules, facilitating drug discovery and materials science .

Wirkmechanismus

Target of Action

Potassium 2-(4-bromophenyl)vinyltrifluoroborate, also known as Potassium;[(E)-2-(4-bromophenyl)ethenyl]-trifluoroboranuide, is a versatile organometallic reagent It is commonly used as a vinylating agent in the presence of palladium catalysts .

Mode of Action

The compound interacts with its targets through a process known as vinylating . In the presence of palladium catalysts, it can be utilized in coupling reactions under relatively mild conditions

Biochemical Pathways

It is known to be involved in suzuki coupling reactions , which are widely used in organic synthesis. These reactions can lead to the formation of various organic compounds, impacting multiple biochemical pathways.

Result of Action

Its use in suzuki coupling reactions suggests that it plays a role in the synthesis of various organic compounds .

Action Environment

Potassium 2-(4-bromophenyl)vinyltrifluoroborate is an air- and water-stable potassium organotrifluoroborate . This suggests that it can maintain its efficacy and stability under a variety of environmental conditions.

Eigenschaften

IUPAC Name |

potassium;[(E)-2-(4-bromophenyl)ethenyl]-trifluoroboranuide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BBrF3.K/c10-8-3-1-7(2-4-8)5-6-9(11,12)13;/h1-6H;/q-1;+1/b6-5+; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXVPUJMYULVAR-IPZCTEOASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C=CC1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](/C=C/C1=CC=C(C=C1)Br)(F)(F)F.[K+] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BBrF3K | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Potassium 2-(4-bromophenyl)vinyltrifluoroborate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid](/img/structure/B3039330.png)

![6-(Carboxymethyl)-3-isopropyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039331.png)

![6-(Carboxymethyl)-3-propyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B3039332.png)

![O1-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]carbonyl}-4-(trifluoromethyl)benzene-1-carbohydroximamide](/img/structure/B3039333.png)

![5-Amino-1-[3-(trifluoromethyl)-2-pyridyl]pyrazole-4-carboxylic acid](/img/structure/B3039337.png)

![1-[(3-Chlorophenyl)sulfonyl]acetone](/img/structure/B3039351.png)